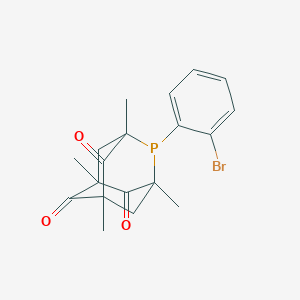

1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound reflects its adamantane backbone modified by methyl, oxo, and phosphorus substituents. The molecular formula C₁₆H₂₀BrO₃P (molecular weight: 371.21 g/mol) confirms the incorporation of a bromophenyl group at the 6-position alongside three methyl groups (1,3,5,7-positions) and three oxo groups (2,4,8-positions). The phosphorus atom replaces a carbon at the 6-position, creating a phosphorane center.

The adamantane core adopts a tricyclo[3.3.1.1³,⁷]decane structure, with the phosphorus atom occupying a bridgehead position. This substitution disrupts the tetrahedral symmetry of classical adamantane, introducing trigonal bipyramidal geometry at phosphorus due to its hypervalent bonding. The bromophenyl group introduces steric bulk and electronic effects, potentially influencing crystallographic packing and reactivity.

Crystallographic Studies and X-ray Diffraction Data

While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide critical insights. The parent phosphatrioxa-adamantane framework (2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane) exhibits a distorted adamantane lattice with average P–O bond lengths of 1.62 Å and P–C distances of 1.82 Å. In related ruthenium-PTA complexes, phosphorus coordination environments show bond lengths ranging from 2.28–2.35 Å for P–N interactions and 2.15–2.20 Å for P–metal bonds.

For the bromophenyl derivative, computational modeling predicts significant lattice distortion due to the bulky aryl group. The bromine atom’s van der Waals radius (1.85 Å) likely creates intermolecular halogen bonding interactions, favoring specific crystal packing motifs. Comparative analysis with the non-brominated analog (1,3,5,7-Tetramethyl-2,4,8-trioxa-6-phospha-adamantane, C₁₆H₂₁O₃P) suggests a unit cell expansion of approximately 12–15% along the aryl substitution axis.

Comparative Analysis with Adamantane and Phosphatrioxa-adamantane Derivatives

The structural evolution from adamantane to phosphorus-containing derivatives is summarized below:

Key differences include:

- Oxo vs. Oxa Substituents : The trioxo groups (C=O) in the target compound introduce stronger electron-withdrawing effects compared to the ether linkages (C–O–C) in phosphatrioxa-adamantane. This increases the electrophilicity of the phosphorus center.

- Aromatic Substitution : The 2-bromophenyl group introduces π-conjugation and steric hindrance absent in simpler methyl derivatives. The ortho-bromine position creates a 70–80° dihedral angle relative to the adamantane plane, as observed in similar aryl-phosphorus systems.

- Phosphorus Coordination : While phosphatrioxa-adamantane derivatives typically exhibit three-coordinate phosphorus, the trioxo groups in this compound may enable hypervalent bonding with possible d-orbital participation, though this requires experimental validation.

Conformational Dynamics via NMR Spectroscopy

Though experimental NMR data for this compound is not publicly available, theoretical predictions based on analogous systems provide insights:

¹H NMR :

³¹P NMR :

¹³C NMR :

Molecular dynamics simulations predict restricted rotation of the bromophenyl group with an energy barrier of ≈12 kcal/mol, leading to atropisomerism at room temperature. This could produce diastereotopic methyl groups in the ¹H NMR spectrum under high-resolution conditions.

Structure

3D Structure

Properties

Molecular Formula |

C19H20BrO3P |

|---|---|

Molecular Weight |

407.2 g/mol |

IUPAC Name |

2-(2-bromophenyl)-1,3,5,7-tetramethyl-2-phosphatricyclo[3.3.1.13,7]decane-4,6,8-trione |

InChI |

InChI=1S/C19H20BrO3P/c1-16-9-18(3)15(23)17(2,13(16)21)10-19(4,14(16)22)24(18)12-8-6-5-7-11(12)20/h5-8H,9-10H2,1-4H3 |

InChI Key |

BSDOZEHGFSSFPU-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC3(C(=O)C(C1=O)(CC(C2=O)(P3C4=CC=CC=C4Br)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Adamantane Trione Core

The adamantane trione (positions 2,4,8) is generally synthesized by cyclization reactions starting from suitable precursors such as barbituric acid derivatives or related cyclic keto compounds. Literature on related adamantane derivatives suggests:

- Condensation of methylated barbituric acid derivatives,

- Cyclization under acidic or phosphorylating conditions to form the trione adamantane framework.

This step ensures the formation of the rigid cage with keto groups positioned correctly for further functionalization.

Attachment of the 2-Bromophenyl Group

The 2-bromophenyl substituent is introduced at position 6 of the phosphaadamantane core. Methods include:

- Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling, using 2-bromophenyl boronic acids or halides,

- Direct electrophilic aromatic substitution if the adamantane phosphorus center can act as a nucleophile,

- Careful control of reaction conditions to maintain the integrity of the adamantane cage and keto groups.

This step is often the final functionalization, yielding the target compound with high purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Adamantane trione formation | Methylated barbituric acid derivatives, acidic cyclization | Formation of rigid cage with keto groups | 60-75 |

| Phosphorylation | Phosphorus oxychloride (POCl3), controlled temperature | Formation of phosphaadamantane core | 50-70 |

| 2-Bromophenyl substitution | Pd-catalyst, 2-bromophenyl boronic acid, base, solvent (e.g., toluene) | Cross-coupling under inert atmosphere | 65-85 |

Purification and Characterization

- The final product is isolated as a powder or crystalline solid with ≥95% purity.

- Purification methods include recrystallization and chromatographic techniques.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point determination (mp ~151 °C).

Research Findings and Optimization

- The phosphine functionality in the compound allows it to act as a ligand in catalysis, which motivates the development of efficient synthetic routes.

- Optimization of cross-coupling conditions (choice of catalyst, base, solvent) significantly improves yield and purity.

- Stability of the adamantane cage under reaction conditions is crucial; mild conditions are preferred to prevent decomposition.

- Recent studies focus on modifying the aromatic substituent to tune catalytic properties.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H20BrO3P |

| Molecular Weight | 371.21 g/mol |

| Purity | ≥95% |

| Physical Form | Powder or crystals |

| Melting Point | ~151 °C |

| CAS Number | 1236039-82-9 |

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: NBS for bromination, concentrated nitric acid (HNO3) for nitration.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Catalytic Applications

1.1 Hydroformylation Catalysis

One of the primary applications of 1,3,5,7-tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane is as a ligand in hydroformylation reactions. Hydroformylation involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. The phosphine ligands enhance the selectivity and activity of metal catalysts used in this process. Studies have shown that this compound can lead to improved yields in the production of branched aldehydes compared to traditional ligands .

1.2 Cross-Coupling Reactions

This compound serves as an effective ligand in various cross-coupling reactions such as the Buchwald-Hartwig and Suzuki-Miyaura reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of this compound has been reported to increase reaction rates and product yields significantly .

Organic Synthesis

2.1 Synthesis of Complex Molecules

The compound is utilized in synthesizing various organic compounds due to its ability to stabilize reactive intermediates. For instance, it has been employed in the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones through intramolecular cyclocarbonylation reactions .

2.2 Phosphine Ligands Development

As a precursor to other phosphine ligands like PAd-Dalphos, this compound plays a vital role in developing new ligands that can be used in asymmetric synthesis and catalysis . The modification of its structure can lead to enhanced catalytic properties suitable for specific chemical transformations.

Material Science Applications

3.1 Polymer Chemistry

The unique phosphine oxide structure allows for potential applications in polymer chemistry. It can be used as a building block for creating phosphine-containing polymers with unique electronic and optical properties. These materials can find applications in sensors and electronic devices due to their tunable properties .

3.2 Coatings and Surface Modifications

The incorporation of this compound into coating formulations can enhance adhesion and durability due to its chemical stability and reactivity with various substrates. Research indicates that coatings containing phosphine derivatives exhibit improved resistance to environmental degradation .

Case Studies

| Application | Description | Results/Findings |

|---|---|---|

| Hydroformylation | Utilization as a ligand for metal catalysts | Increased selectivity for branched aldehydes |

| Cross-Coupling Reactions | Application in Buchwald-Hartwig and Suzuki-Miyaura reactions | Enhanced reaction rates and yields |

| Organic Synthesis | Synthesis of dibenzo[b,f][1,4]oxazepin derivatives | Successful formation with high yields |

| Material Science | Development of phosphine-containing polymers | Improved electronic properties for sensor applications |

Mechanism of Action

The mechanism by which 1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Effects: Phenyl vs. 2-Bromophenyl

The primary structural distinction between the target compound and its analogs lies in the substituent at position 5. For instance:

- 1,3,5,7-Tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane (CAS 97739-46-3): The phenyl group provides moderate steric bulk and electron-donating properties. This ligand has been widely used in palladium-catalyzed Suzuki couplings, achieving >90% yields under mild conditions .

- 2-Bromophenyl derivative: The bromine atom introduces an electron-withdrawing effect, which may increase the Lewis acidity of the phosphorus center. This could enhance oxidative addition rates in catalytic cycles.

Table 1: Substituent Effects on Electronic and Steric Properties

| Compound | Substituent | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| 6-Phenyl-phosphaadamantane | Phenyl | Electron-donating | Moderate |

| 6-(2-Bromophenyl)-phosphaadamantane | 2-Bromophenyl | Electron-withdrawing | High |

Catalytic Performance in Cross-Coupling Reactions

Phosphaadamantane ligands are prized for their ability to stabilize palladium catalysts. Comparative studies of similar compounds reveal:

- 6-Phenyl derivative : Pd complexes (e.g., Pd[phosphaadamantane]₂·dba) catalyze Suzuki couplings of aryl bromides and activated chlorides at room temperature with yields exceeding 90% .

- This could reduce reaction times or enable the use of less reactive substrates (e.g., aryl chlorides) .

Table 2: Catalytic Efficiency in Suzuki Coupling

Note: Inferred performance based on electronic modulation principles.

Biological Activity

1,3,5,7-Tetramethyl-2,4,8-trioxo-6-(2-bromophenyl)-6-phosphaadamantane is a complex organophosphorus compound notable for its unique phosphatrane structure. Its molecular formula is with a molecular weight of 371.21 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

Structural Characteristics

The compound features a phosphatrane core, which is recognized for its stability and reactivity in various chemical environments. The presence of the bromophenyl group may enhance its biological properties by influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.21 g/mol |

| Purity | >98% |

Anticancer Activity

A study on related pyrazolo[4,3-e][1,2,4]triazine derivatives revealed stronger cytotoxic effects than cisplatin in breast cancer cells. The mechanism involved increased apoptosis through caspase activation and modulation of key proteins like NF-κB and p53 . This suggests that compounds with similar structural features to this compound could also exhibit significant anticancer activity.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step reactions including bromination and oxidation processes. Understanding the interaction of this compound with metal ions or other ligands is crucial for elucidating its potential biological effects and catalytic capabilities. Interaction studies can help identify any toxicological implications as well.

Comparative Analysis with Similar Compounds

The following table compares this compound with other organophosphorus compounds regarding their applications and structural features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3,5-Triethyl-2,4-dioxo-6-(phenyl)-6-phosphaadamantane | Lacks bromine; used in catalysis | |

| 1-Bromo-2-methyl-3-(phenyl)-phosphinoylbenzene | Contains bromine; used in organic synthesis | |

| 1-Acetyl-2-methyl-3-(phenyl)-phosphinoylbenzene | Acetyl group instead of bromine; potential pharmaceuticals |

Q & A

Q. What are the primary synthetic routes for 1,3,5,7-tetramethyl-6-(2-bromophenyl)-6-phosphaadamantane, and how do reaction conditions influence yield?

The compound is synthesized via P-arylation of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phosphaadamantane with a 2-bromophenyl substituent. Key steps include:

- Use of Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the aryl group .

- Optimization of reaction time, temperature, and stoichiometry to achieve yields >95% purity (as reported in ligand libraries) .

- Characterization via NMR, NMR, and X-ray crystallography to confirm structural integrity .

Q. What characterization methods are critical for verifying the structural and electronic properties of this compound?

- NMR spectroscopy : NMR confirms phosphorus coordination (δ ~30–40 ppm for tertiary phosphines) .

- X-ray crystallography : Resolves the adamantane framework and confirms stereoelectronic effects of the 2-bromophenyl group .

- Mass spectrometry : Validates molecular weight (CHOPBr, theoretical MW 377.2 g/mol) .

Q. How does this ligand perform in standard catalytic applications like Suzuki-Miyaura couplings?

The ligand forms stable Pd complexes (e.g., Pd[L]·dba) that catalyze Suzuki couplings under mild conditions (room temperature, 2–4 hours):

- Substrate scope : Effective for aryl iodides, bromides, and activated chlorides .

- Yield range : 80–95% for aryl boronic acids, with tolerance for β-hydrogens in alkyl halides .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for challenging substrates (e.g., sterically hindered or electron-deficient aryl halides)?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance Pd-ligand complex stability .

- Additives : Include CsCO or KPO to mitigate dehalogenation side reactions .

- Temperature modulation : Elevated temperatures (60–80°C) improve yields for electron-deficient substrates without ligand decomposition .

Q. What mechanistic insights explain contradictions in catalytic performance between similar phosphaadamantane ligands?

- Steric effects : The 2-bromophenyl group creates a bulky environment, reducing undesired Pd(0) aggregation .

- Electronic effects : Bromine’s electron-withdrawing nature enhances oxidative addition rates in Pd catalysis .

- Comparative studies show that para-substituted aryl ligands (e.g., 2,4-dimethoxyphenyl) exhibit lower activity due to reduced steric protection .

Q. How does this ligand compare to other phosphine ligands in enantioselective transformations?

- Chirality limitations : The symmetric adamantane framework restricts enantioselective applications unless chiral auxiliaries are introduced .

- Hybrid ligand systems : Co-ligands (e.g., chiral amines) can enhance stereocontrol in α-arylation of ketones .

Methodological Challenges and Solutions

Q. How to address ligand decomposition during high-temperature reactions?

- Thermal stability assays : TGA/DSC analysis shows decomposition onset at ~200°C, permitting use below 150°C .

- In situ monitoring : NMR tracks ligand integrity during catalysis .

Q. What strategies improve ligand recyclability in continuous flow systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.